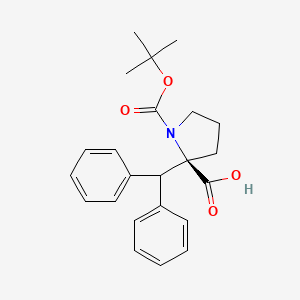
Boc-(R)-alpha-benzhydryl-proline
Descripción general
Descripción
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
Molecular Structure Analysis
The 3D structure of Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Mecanismo De Acción
Target of Action
Boc-®-alpha-benzhydryl-proline is a derivative of proline, an amino acid, with a Boc (tert-butyloxycarbonyl) protecting group . The primary target of this compound is the amine group in organic synthesis . The Boc group is used to protect the amine group during synthesis, allowing for transformations of other functional groups .
Mode of Action
The Boc group can be added to amines under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways involved in the action of Boc-®-alpha-benzhydryl-proline are primarily related to the synthesis and modification of proteins. The Boc group protects the amine group during these processes, preventing unwanted reactions .
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases This suggests that the compound may have good bioavailability
Result of Action
The result of the action of Boc-®-alpha-benzhydryl-proline is the protection of the amine group in organic synthesis . This allows for the transformation of other functional groups without interference from the amine group .
Action Environment
The action of Boc-®-alpha-benzhydryl-proline can be influenced by environmental factors such as pH and temperature . For example, the Boc group can be added to amines under both aqueous and anhydrous conditions . Additionally, certain catalysts can enhance the efficiency of Boc protection .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boc-(R)-alpha-benzhydryl-proline in lab experiments is its unique structural and stereochemical properties, which make it a useful building block in the synthesis of various peptides and peptidomimetics. However, one limitation is that it is a protected amino acid, which may limit its use in certain reactions that require unprotected amino acids.
Direcciones Futuras
There are several future directions in research for Boc-(R)-alpha-benzhydryl-proline. One potential direction is the development of new methods for its synthesis and derivatization. Another direction is the study of its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Boc-(R)-alpha-benzhydryl-proline has been studied for its potential applications in various scientific research fields such as drug discovery, peptide chemistry, and asymmetric synthesis. It has been used as a building block in the synthesis of various peptides and peptidomimetics due to its unique structural and stereochemical properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
(2R)-2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYLACKGJPIPO-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



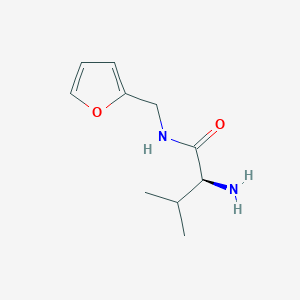
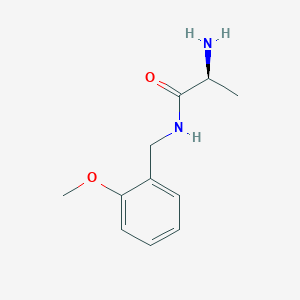
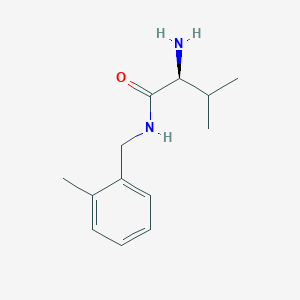
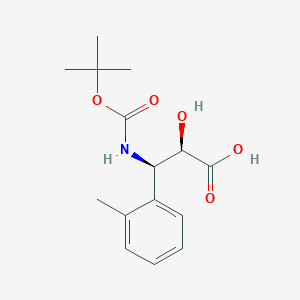


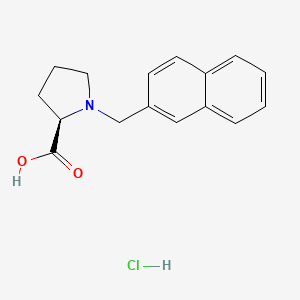
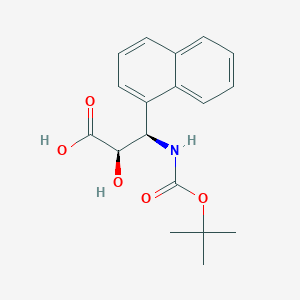
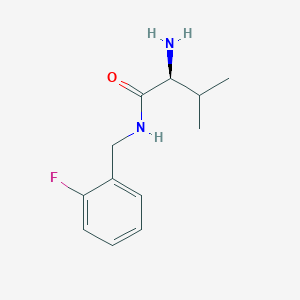

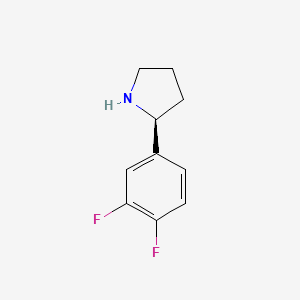
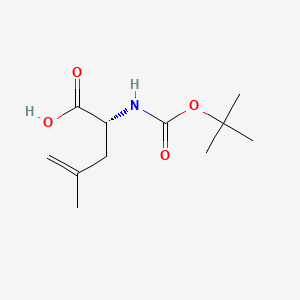

![(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3223395.png)